![molecular formula C17H12ClNO3 B1351367 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid CAS No. 116734-25-9](/img/structure/B1351367.png)
6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid
Overview
Description
“6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C17H12ClNO3 . It is a derivative of quinoline, a heterocyclic aromatic compound that plays a major role in medicinal chemistry .
Synthesis Analysis
Quinoline derivatives, including “6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid”, have been synthesized using various protocols. These include classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also used for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular structure of “6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid” consists of a benzene ring fused with a pyridine moiety . The compound also contains a methoxy group (-OCH3) attached to the phenyl ring and a carboxylic acid group (-COOH) attached to the quinoline ring .
Chemical Reactions Analysis
Quinoline derivatives, including “6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid”, have been involved in various chemical reactions. For instance, they have been used as potent inhibitors of alkaline phosphatases . The structural build-up of the synthesized compounds was based on spectro-analytical data .
Physical And Chemical Properties Analysis
The compound “6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid” has a molecular weight of 313.74 .
Scientific Research Applications
Medicinal Chemistry and Drug Design
Quinoline and its derivatives have received considerable attention as a core template in drug design because of their broad spectrum of bioactivity . They have been used in the development of various drugs due to their substantial efficacies . For example, quinine, a quinoline derivative, has been used for the treatment of malaria .
Pharmacological Applications
Quinoline motifs have shown potential in various pharmacological applications . Quinolinyl-pyrazoles, for instance, have been studied for their efficacy against typical drugs in the market . The methylpyrimidyl pyrazoloquinoline compound emerged as a potent PDE10A inhibitor for schizophrenia .
Synthesis of Biologically Active Compounds
Quinoline derivatives have been used in the synthesis of biologically active compounds . They have been harnessed via expeditious synthetic approaches . For example, the hydrogenation of 3-alkyl-2,4-s-diphenylquinoline was achieved using HB(C 6 F 5) 2 and bubbling about 20 bars of H 2 in the presence of toluene solvent and a chiral diene .
Development of Novel Heterocycles
Quinoline derivatives have been used in the development of novel heterocycles . These novel heterocycles are designed and synthesized by chemists through new strategies .
Treatment of Various Health Threats
Quinolinyl-pyrazoles have been studied for the treatment of various health threats . Synthetic and medicinal chemists are in quest of less toxic and more potent quinolinyl-pyrazoles .
Research in Organic Synthesis
Quinoline derivatives have been used in research in organic synthesis . This method worked nicely with both electron-donating and electron-withdrawing substituent groups at the ortho-, meta-, and para-positions of the phenyl ring .
Mechanism of Action
Target of Action
Quinoline derivatives have been known to interact with various biological targets, including topoisomerase ii , and have shown promising antifungal activities .
Mode of Action
It’s worth noting that quinoline derivatives have been reported to inhibit the enzyme topoisomerase ii , and some have shown antifungal activities .
Biochemical Pathways
Quinoline derivatives have been known to interfere with dna processes via topoisomerase ii inhibition .
Result of Action
Quinoline derivatives have shown promising antifungal activities and inhibition of topoisomerase II .
Future Directions
The future directions for “6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid” and its derivatives could involve further exploration of their biological and pharmaceutical activities . Their synthesis protocols could also be optimized to tackle the drawbacks of the syntheses and side effects on the environment .
properties
IUPAC Name |
6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c1-22-12-5-2-10(3-6-12)16-9-14(17(20)21)13-8-11(18)4-7-15(13)19-16/h2-9H,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTAXDJWNKIIHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401483 | |
Record name | 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid | |
CAS RN |
116734-25-9 | |
Record name | 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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